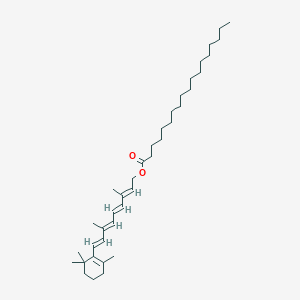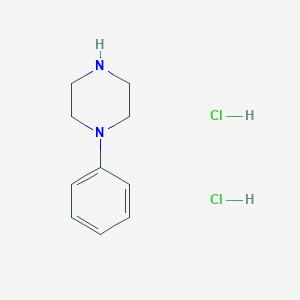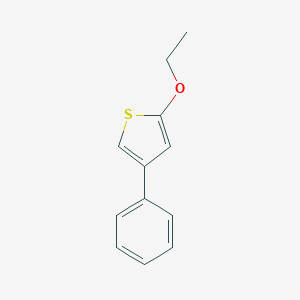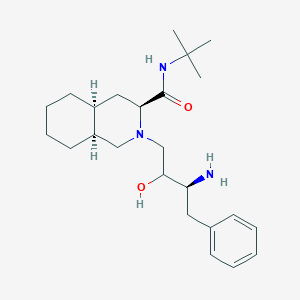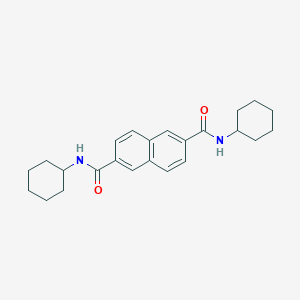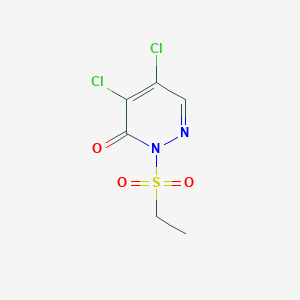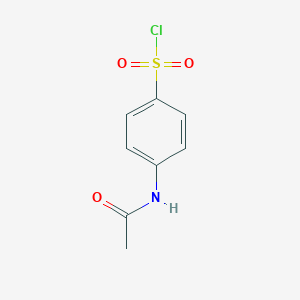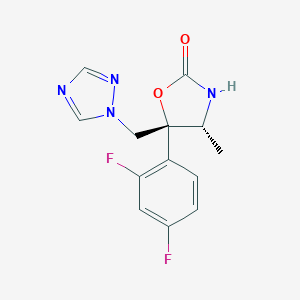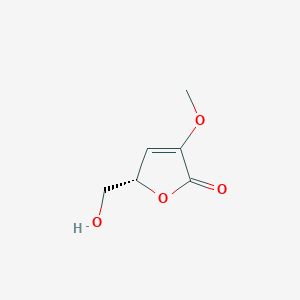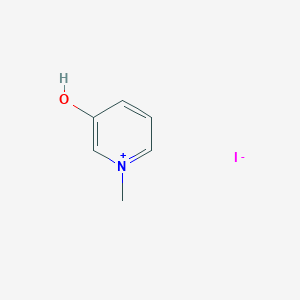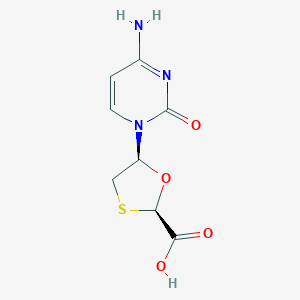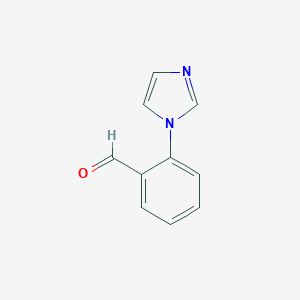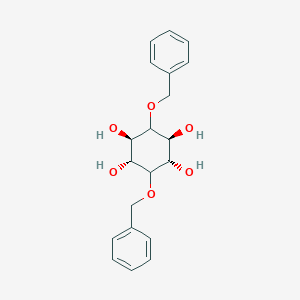
2,5-Di-O-benzylmyoinositol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Di-O-benzylmyoinositol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of myoinositol, which is a naturally occurring sugar alcohol found in many foods and is known for its health benefits. The synthesis of 2,5-Di-O-benzylmyoinositol has been achieved through various methods, and it has been found to have several biochemical and physiological effects.
科学的研究の応用
2,5-Di-O-benzylmyoinositol has been found to have potential applications in various fields of scientific research. One of the most significant applications is in the field of cancer research. Studies have shown that 2,5-Di-O-benzylmyoinositol has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to enhance the effectiveness of chemotherapy drugs when used in combination with them.
Another area of research where 2,5-Di-O-benzylmyoinositol has shown potential is in the treatment of diabetes. Studies have shown that this compound can improve insulin sensitivity and glucose tolerance in animal models of diabetes. It has also been found to reduce the levels of blood glucose and insulin in these animals.
作用機序
The mechanism of action of 2,5-Di-O-benzylmyoinositol is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and glucose metabolism. It has also been found to activate certain signaling pathways that are involved in the regulation of insulin sensitivity and glucose uptake.
生化学的および生理学的効果
2,5-Di-O-benzylmyoinositol has several biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. It has also been found to reduce the levels of certain inflammatory cytokines, which are involved in the development of cancer and diabetes.
実験室実験の利点と制限
One of the advantages of using 2,5-Di-O-benzylmyoinositol in lab experiments is its ability to inhibit the growth of cancer cells and enhance the effectiveness of chemotherapy drugs. It also has the potential to improve insulin sensitivity and glucose tolerance in animal models of diabetes. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 2,5-Di-O-benzylmyoinositol. One of the most significant directions is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of its potential applications in other fields of research, such as neurodegenerative diseases and cardiovascular diseases. Further studies are also needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Conclusion
In conclusion, 2,5-Di-O-benzylmyoinositol is a compound that has shown significant potential in various fields of scientific research. Its synthesis has been achieved through various methods, and it has been found to have several biochemical and physiological effects. It has potential applications in cancer research and diabetes treatment, and further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
合成法
The synthesis of 2,5-Di-O-benzylmyoinositol has been achieved through various methods. One of the most commonly used methods is the benzyl protection method, which involves the reaction of myoinositol with benzyl chloride in the presence of a base such as sodium hydroxide. The benzylated myoinositol is then reacted with benzyl bromide in the presence of a catalyst such as palladium on carbon to yield 2,5-Di-O-benzylmyoinositol.
特性
CAS番号 |
141040-66-6 |
|---|---|
製品名 |
2,5-Di-O-benzylmyoinositol |
分子式 |
C20H24O6 |
分子量 |
360.4 g/mol |
IUPAC名 |
(1R,2R,4S,5S)-3,6-bis(phenylmethoxy)cyclohexane-1,2,4,5-tetrol |
InChI |
InChI=1S/C20H24O6/c21-15-17(23)20(26-12-14-9-5-2-6-10-14)18(24)16(22)19(15)25-11-13-7-3-1-4-8-13/h1-10,15-24H,11-12H2/t15-,16+,17-,18+,19?,20? |
InChIキー |
UCJKCSNAJUPHIM-ZNXRSXASSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC2[C@@H]([C@H](C([C@H]([C@@H]2O)O)OCC3=CC=CC=C3)O)O |
SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(C2O)O)OCC3=CC=CC=C3)O)O |
正規SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(C2O)O)OCC3=CC=CC=C3)O)O |
同義語 |
2,5-di-O-benzyl-myo-inositol 2,5-di-O-benzylmyoinositol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



